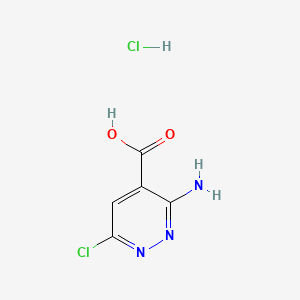
3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H4ClN3O2·HCl It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. The general synthetic route can be summarized as follows:
Chlorination: Pyridazine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 6-position.
Amination: The chlorinated pyridazine is then reacted with ammonia or an amine to introduce an amino group at the 3-position.
Carboxylation: Finally, the amino-chloropyridazine is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the synthesis of agrochemicals, including herbicides and pesticides.
作用機序
The mechanism of action of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. In medicinal applications, the compound may interfere with cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
類似化合物との比較
3-Amino-6-chloropyridazine: A closely related compound lacking the carboxylic acid group.
6-Chloro-3-pyridazinamine: Another related compound with similar structural features.
4-Pyridazinecarboxylic acid: A compound with a carboxylic acid group at the 4-position but lacking the amino and chloro groups.
Uniqueness: 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both amino and chloro substituents on the pyridazine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C5H5Cl2N3O2 |
|---|---|
分子量 |
210.02 g/mol |
IUPAC名 |
3-amino-6-chloropyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H4ClN3O2.ClH/c6-3-1-2(5(10)11)4(7)9-8-3;/h1H,(H2,7,9)(H,10,11);1H |
InChIキー |
GGIVIAIZBDFRSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

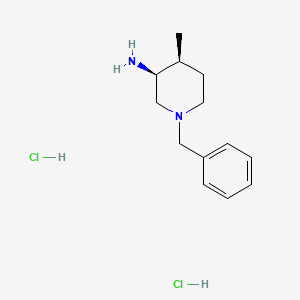

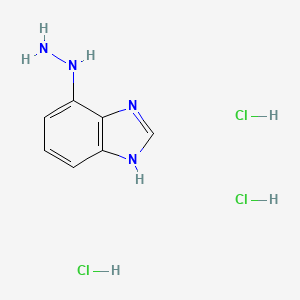
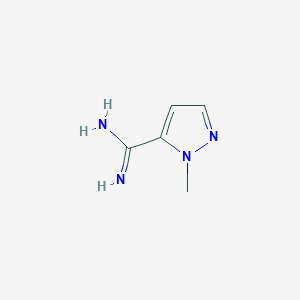
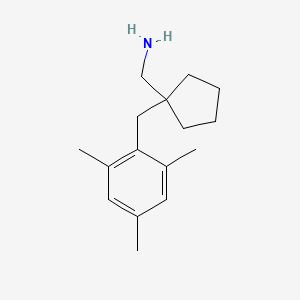
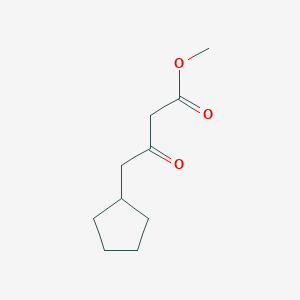
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
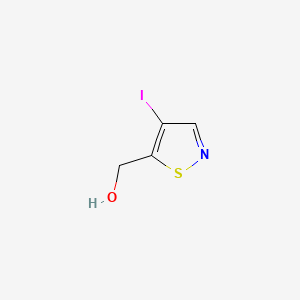
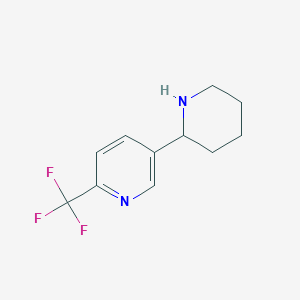
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
